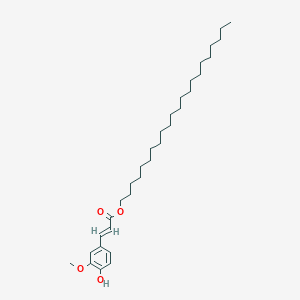

Docosyl ferulate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Docosyl ferulate, also known as (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid docosyl ester, is a chemical compound with the molecular formula C32H54O4 and a molecular weight of 502.77 g/mol . It is a derivative of ferulic acid, esterified with docosanol, and is known for its antioxidant properties. This compound is often used in pharmaceutical and cosmetic applications due to its potential health benefits.

準備方法

Synthetic Routes and Reaction Conditions: Docosyl ferulate can be synthesized through the esterification of ferulic acid with docosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The process includes the following steps:

- Dissolving ferulic acid and docosanol in an appropriate solvent like toluene or dichloromethane.

- Adding the catalyst to the reaction mixture.

- Heating the mixture under reflux for several hours.

- Purifying the product through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high purity and yield .

化学反応の分析

Types of Reactions: Docosyl ferulate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The methoxy and hydroxyl groups on the aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

科学的研究の応用

Docosyl ferulate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of ferulic acid derivatives.

Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

作用機序

Docosyl ferulate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. It has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in certain cell types, which is involved in cell growth and survival .

類似化合物との比較

Ferulic Acid: The parent compound of docosyl ferulate, known for its antioxidant properties.

Docosanol: An antiviral agent used in the treatment of herpes simplex virus infections.

Cinnamic Acid Esters: A class of compounds with similar antioxidant properties.

Uniqueness: this compound is unique due to its combination of the antioxidant properties of ferulic acid and the long-chain fatty alcohol docosanol. This combination enhances its lipophilicity, making it more suitable for use in lipid-based formulations such as creams and lotions .

生物活性

Docosyl ferulate is a long-chain fatty acid ester derived from ferulic acid, which is known for its diverse biological activities. This compound has garnered attention in the fields of pharmacology and nutrition due to its potential therapeutic applications, particularly in anti-inflammatory and antioxidant contexts. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a 22-carbon straight-chain fatty alcohol (docosanol) linked to a ferulic acid moiety. Its molecular formula is C25H48O3, with a molecular weight of approximately 392.67 g/mol. The structural formula can be represented as follows:

This compound exhibits properties typical of both fatty acids and phenolic compounds, contributing to its biological activities.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, primarily attributed to its ferulic acid component. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various chronic diseases.

- Research Findings : Studies have demonstrated that this compound shows comparable antioxidant effects to well-known antioxidants like α-tocopherol (vitamin E) .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies, particularly in relation to gastrointestinal health.

- Case Study : A study on phytosteryl ferulates isolated from rice bran, which includes this compound, reported a marked inhibition of nuclear factor-κB (NF-κB) activity in macrophages, leading to reduced inflammatory responses in models of colitis .

- Experimental Approach : In vivo experiments showed that treatment with γ-oryzanol (a mixture containing this compound) significantly decreased disease activity index (DAI) and histopathological scores in mice with induced colitis .

3. Potential Therapeutic Applications

Due to its biological activities, this compound may have potential applications in treating inflammatory bowel diseases (IBD) and other oxidative stress-related conditions.

- Therapeutic Implications : The inhibition of NF-κB activity suggests that this compound could serve as a therapeutic agent for gastrointestinal inflammatory diseases .

4. Chemical Profiling and Quality Control

In the context of herbal medicine, this compound serves as a bioactive marker for quality control in the extraction processes from plant sources such as Prunus africana.

- Quality Assessment : A systematic analysis identified this compound as one of the key markers for ensuring the quality and efficacy of extracts derived from Prunus africana, which is used for treating benign prostatic hyperplasia .

Table 1: Biological Activities of this compound

Table 2: Experimental Results on Anti-inflammatory Effects

| Parameter | Control Group (DSS-induced) | Treatment Group (γ-oryzanol) |

|---|---|---|

| Disease Activity Index (DAI) | High | Significantly Reduced |

| Histopathology Score | Severe Mucosal Damage | Marked Improvement |

| MPO Activity | Elevated | Significantly Decreased |

| Pro-inflammatory Cytokines | High Levels | Reduced Levels |

特性

CAS番号 |

101927-24-6 |

|---|---|

分子式 |

C32H54O4 |

分子量 |

502.8 g/mol |

IUPAC名 |

docosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C32H54O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-32(34)26-24-29-23-25-30(33)31(28-29)35-2/h23-26,28,33H,3-22,27H2,1-2H3 |

InChIキー |

USNYNNITUQSEEV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

同義語 |

(E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid Docosyl Ester; Docosyl trans-ferulate; E-Ferulic Acid Docosyl Ester |

製品の起源 |

United States |

Q1: What is docosyl ferulate and where is it found?

A1: this compound is a naturally occurring chemical compound classified as a fatty acid ester. It is formed from ferulic acid and docosanol. [, , , , , , , , ] It has been isolated from a variety of plant sources, including Kaempferia rotunda (Indonesian and Malaysian varieties), Ligularia species, Centella asiatica, Salvia viridis, Dioscorea bulbifera, Polygonum capitatum, Dendrobium nobile, and Tinospora hainanesis. [, , , , , , , ]

Q2: Are there any analytical methods specifically developed for quantifying this compound in plant extracts?

A2: Yes, High Performance Liquid Chromatography (HPLC) has been successfully employed for the determination of this compound content in extracts of Pygeum africanum. This method utilizes a C18 column for separation and UV detection at 326nm for quantification. []

Q3: Besides HPLC, has this compound been identified using other analytical techniques?

A3: Researchers frequently use a combination of spectroscopic techniques to confirm the identity of isolated this compound. These techniques include Mass Spectrometry (MS), Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Nuclear Magnetic Resonance Spectroscopy (NMR). [, , , , , , , ]

Q4: What is the significance of isolating this compound from Kaempferia rotunda?

A4: The identification of this compound in Kaempferia rotunda is noteworthy because it represents the first reported instance of this compound within the Kaempferia genus. This discovery contributes to our understanding of the phytochemical diversity of this plant genus. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。